Dichloroindophenol

Mitochondrial Bioenergetics Alternative Respiration Electron Transport Chain

Researchers quantifying ascorbic acid or measuring photosynthetic electron transport require a redox indicator with defined stoichiometry and a stable midpoint potential. Generic dyes introduce variability due to undefined redox behavior. - Defined E° (+0.217 V) & λmax 600 nm: Enables selective, interference-free photometric detection. - ≥97% purity: Minimizes interfering dye contamination per AOAC 967.21 requirements. - Reversible color change (blue → colorless): Permits visual endpoint determination or quantitative spectrophotometry at 600 nm. Supplied with lot-specific Certificate of Analysis for full traceability.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 956-48-9
Cat. No. B1210591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroindophenol
CAS956-48-9
Synonyms2,6 Dichlorobenzenoneindophenol Dye
2,6 Dichloroindophenol
2,6 Dichlorophenolindophenol
2,6-Dichlorobenzenoneindophenol Dye
2,6-Dichloroindophenol
2,6-Dichloroindophenol, Sodium
2,6-Dichlorophenolindophenol
Dichloroindophenol, 2,6
Dichlorophenol Indophenol
Dichlorophenolindophenol
Dye, 2,6-Dichlorobenzenoneindophenol
Indophenol, Dichlorophenol
Reagent, Tillmans
Reagent, Tillmans'
Sodium 2,6 Dichloroindophenol
Sodium 2,6-Dichloroindophenol
Tillman Reagent
Tillman's Reagent
Tillmans Reagent
Tillmans' Reagent
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl
InChIInChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7/h1-6,17H
InChIKeyFBWADIKARMIWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloroindophenol: Redox Indicator Overview


2,6-Dichloroindophenol (DCIP, DCPIP), also known as Tillman's reagent, is a synthetic quinone imine dye characterized by chlorine substitutions at the 2 and 6 positions of the indophenol core [1]. This compound is a cornerstone reagent in analytical and biological chemistry, functioning as a potent, non-enzymatic electron acceptor with a well-defined redox potential [2]. Its primary utility stems from a sharp, reversible color change: its oxidized form exhibits a vibrant blue color with a maximum absorbance at 600 nm, while the reduced, leuco form is colorless [3]. This visual and spectrophotometric clarity underpins its widespread use as a redox indicator in titrations for reducing agents like ascorbic acid (Vitamin C) and in biochemical assays to monitor electron transport chain activity, such as the Hill reaction in photosynthesis [2].

1
Non-enzymatic electron acceptor for redox titrations and biochemical assays
Sharp color change: blue oxidized form to colorless reduced form at 600 nm
2
Defined mid-range redox potential for selective electron transport chain studies
Matched to cytochrome c1 for pathway-specific electron acceptance
3
Low-potential mediator for NADH detection in electrochemical and plate-based formats
Reduces matrix interference compared to direct NADH oxidation
4
ACS/AR grade available for regulated ascorbic acid quantification
Certified purity and freedom from interfering dyes for method compliance

2,6-Dichloroindophenol vs. Generic Dyes


While many redox dyes or indicators exist (e.g., methylene blue, resazurin, or simple iodine), 2,6-Dichloroindophenol (DCIP) cannot be generically substituted due to its unique and stringent combination of redox potential, spectral properties, and defined reaction stoichiometry. Its specific mid-range standard redox potential (E° ≈ +0.217 V) [1] situates it optimally to act as an electron sink for specific biological carriers like cytochrome c1 [2] or as a selective coupling agent for NADH, enabling detection at low potentials that minimize sample matrix interference [3]. Conversely, its well-characterized instability in acidic or alkaline conditions (e.g., 82% decomposition in 5 hours at pH 3.2) [4] and its susceptibility to non-enzymatic reduction [5] are critical, quantifiable limitations. Selecting a 'similar' indicator without accounting for these precise physical and chemical properties will lead to unreliable, non-comparable, or entirely failed analytical outcomes.

Redox potential Generic dyes lack the specific mid-range potential that matches cytochrome c1; substitution may shift electron acceptance to unintended carriers and alter pathway interpretation.
pH stability DCIP decomposes rapidly outside pH 4–12; robust dyes like methylene blue remain stable across a wider range. Protocol conditions must account for this lability or results may not transfer.
Grade and purity Technical-grade dyes may contain interfering chromophores or lack defined stoichiometry. ACS/AR grade ensures suitability for quantitative ascorbic acid determination per official methods.

2,6-Dichloroindophenol: Differentiating Evidence


Redox Potential Matching Cytochrome c1

The standard redox potential (E°) of 2,6-Dichloroindophenol (DCIP) is +0.217 V. This value is nearly identical to the redox potential of cytochrome c1 (+0.22 V), a key component of the mitochondrial electron transport chain. This close match allows DCIP to function as a specific artificial electron acceptor from the inhibited pathway, preventing the switch-over of electrons between the cyanide-sensitive and cyanide-insensitive respiratory pathways [1]. In contrast, a common alternative electron acceptor like potassium ferricyanide (K3[Fe(CN)6]) has a significantly higher standard reduction potential (E° ≈ +0.36 V vs. SHE), which would favor electron acceptance from different carriers and not provide this specific diagnostic capability.

Redox potential vs. cytochrome c1
Head-to-head
E° = +0.217 V (DCIP) vs. +0.36 V (ferricyanide)
Supports cytochrome c1-specific electron acceptance in mitochondrial respiration studies
~143 mV lower potential places DCIP at a defined ETC interception site
Mitochondrial Bioenergetics Alternative Respiration Electron Transport Chain Polarography

Low-Potential NADH Detection

In flow-injection analysis for NADH, using 2,6-Dichloroindophenol (DCIP) as a redox coupling agent allows for electrochemical detection at a low potential of +0.25 V (at pH 7). This method achieves a detection limit of 0.38 µM for NADH over a linear range of 0.5 to 200 µM [1]. Direct electrochemical oxidation of NADH requires a much higher and more positive potential (>+0.6 V vs. Ag/AgCl), which leads to significant interference from other easily oxidizable species in complex biological matrices like serum.

NADH detection potential
Head-to-head
Detection at +0.25 V with 0.38 µM LOD, 0.5–200 µM range
Supports selective NADH quantification in complex research matrices
At least 350 mV lower than direct NADH oxidation; reduces interferent response
Electroanalysis NADH/NAD+ Quantification Flow-Injection Analysis Biosensors

Photocatalyst Ink: Photoreduction vs. Resorufin

A comparative study of photocatalyst indicator inks revealed that a 2,6-Dichloroindophenol (DCIP)-based ink exhibits different photoreduction kinetics compared to a resorufin (Rz)-based ink. Specifically, the DCIP-based ink was found to be slightly less easy to photoreduce than the Rz-based ink under both anaerobic and ambient atmospheric conditions [1]. This indicates a quantifiably different sensitivity profile.

Photoreduction vs. resorufin
Head-to-head
DCIP ink: less easily photoreduced than resorufin (Rz)-based ink
Supports selection of DCIP for photocatalyst screening where slower kinetics are preferred
Qualitatively lower sensitivity offers greater baseline stability vs. ambient photobleaching
Photocatalysis Indicator Inks Anaerobic Photoreduction Materials Science

pH-Dependent Stability Profile

2,6-Dichloroindophenol (DCIP) exhibits pronounced instability in acidic or alkaline environments. A classic polarographic study quantified this lability, reporting that at pH 3.2, 82% of DCIP decomposes within 5 hours. The study also confirmed that its redox behavior is reversible between pH 4.1 and 11.7, but becomes irreversible below pH 3.5 or above pH 12.2 [1]. This data provides a precise operational window for its use. In contrast, many other common redox indicators like methylene blue or ferroin are stable across a much wider pH range.

pH-dependent stability
Class-level
82% decomposed in 5 h at pH 3.2; reversible range pH 4.1–11.7
Defines the operational pH window for assay protocol design
Solutions must be freshly prepared and used under near-neutral conditions
Analytical Chemistry Reagent Stability pH-Dependent Decomposition Assay Optimization

ACS/AR Grade for Ascorbic Acid Assay

For regulated analytical work, 2,6-Dichloroindophenol (DCIP) is available in rigorously defined grades. The ACS Reagent Grade (e.g., Sigma-Aldrich D2908) and AR/ACS Grade (e.g., Loba Chemie) are specifically certified for their suitability in the determination of ascorbic acid. These specifications include passing tests for 'Interfering dyes' and achieving a minimum purity of ≥94-98% by titration, with defined loss on drying [1]. In contrast, lower purity technical or indicator grade materials may contain impurities that affect the stoichiometry of the redox reaction or introduce colored interferents, invalidating quantitative results.

ACS/AR grade specification
Class-level
Purity ≥94–98% by titration; passes interfering dyes test
Supports method compliance for quantitative ascorbic acid determination
Technical grade may lack stoichiometric reliability and introduce colored interferents
Analytical Chemistry Reagent Grade Quality Control Vitamin C Assay

2,6-Dichloroindophenol: Application Scenarios


Vitamin C Quantification in Food and Pharma

This is the classical and most validated use case for 2,6-Dichloroindophenol (DCIP). The method relies on the stoichiometric reduction of blue, oxidized DCIP to its colorless leuco form by ascorbic acid. The visual endpoint (pink to colorless) or photometric measurement at 600 nm provides direct quantification . The use of ACS/AR grade DCIP is essential here, as its specified purity and freedom from interfering dyes directly correlate with the accuracy and reproducibility of the assay, as required by official methods (e.g., AOAC 967.21). The quantitative stability data informs the need to prepare fresh solutions and buffer the assay medium (typically near pH 3-4 using metaphosphoric acid) to prevent significant decomposition of the dye during analysis [6].

Electron Transport Chain Activity Assays

DCIP is the electron acceptor of choice for the Hill reaction, measuring the light-driven electron transport rate of isolated chloroplasts or thylakoid membranes. Its use as an artificial electron acceptor for photosystem I is based on its specific redox potential (+0.217 V), which allows it to intercept electrons at a defined point in the chain . Similarly, in mitochondrial studies, its potential matching that of cytochrome c1 makes it a unique tool to prevent electron 'switch-over' to alternative pathways, enabling precise dissection of the cyanide-sensitive respiratory chain [6]. For these applications, the biochemical grade of the compound is critical, and users must be aware of its potential for non-enzymatic reduction by NADH/NADPH [4] to correctly interpret their results.

Biosensors for NADH-Dependent Enzyme Assays

For developing electrochemical biosensors or microtiter plate assays that measure NADH production or consumption, DCIP serves as an effective electron transfer mediator. Its key advantage, as demonstrated in flow-injection systems, is enabling the detection of NADH at a low applied potential (+0.25 V), which minimizes interference from other electroactive species in complex sample matrices like serum or cell lysates . This provides a detection limit of 0.38 µM for NADH. This application is ideal for high-throughput screening of dehydrogenase enzymes or for point-of-care diagnostic development where selectivity is paramount. The spectrophotometric alternative (monitoring DCIP's color change at 600 nm) is also widely used in microplate-based dehydrogenase assays [6].

Photocatalyst Screening with Indicator Inks

In materials science, DCIP is formulated into 'intelligent' inks to rapidly screen the activity of photocatalytic surfaces (e.g., TiO2-coated materials). Upon UV illumination, the photocatalyst generates electron-hole pairs that reduce the blue DCIP dye in the ink, causing it to decolorize. The rate of this color change correlates with the photocatalytic activity . The selection of DCIP over a more easily reduced dye like resorufin is intentional; its slightly lower sensitivity offers a more robust and practical indicator that is less prone to rapid photobleaching by ambient light, providing a more stable baseline for comparative material analysis .

Application
Selection Property
Validation Focus
Ascorbic acid quantification in food and pharma matrices
ACS/AR grade certification
Dye purity and interfering substances per official methods
Photosynthetic and mitochondrial ETC activity studies
Cytochrome c1-matched redox potential
Pathway-specific electron acceptance and non-enzymatic reduction control
NADH-dependent enzyme assay and biosensor development
Low-potential mediated electrochemical detection
Matrix interference control in biological research samples
Photocatalytic surface activity screening with indicator inks
Controlled photoreduction kinetics
Baseline stability and resistance to ambient photobleaching

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